Palonosetron
描述
Structure
2D Structure
3D Structure
属性
IUPAC Name |
(3aS)-2-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O/c22-19-16-6-2-4-14-3-1-5-15(18(14)16)11-21(19)17-12-20-9-7-13(17)8-10-20/h2,4,6,13,15,17H,1,3,5,7-12H2/t15-,17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPZBLNMUGSZIPR-NVXWUHKLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(C(=O)C3=CC=CC(=C23)C1)C4CN5CCC4CC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2CN(C(=O)C3=CC=CC(=C23)C1)[C@@H]4CN5CCC4CC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5048342 | |
| Record name | Palonosetron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5048342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135729-61-2, 135729-56-5 | |
| Record name | Palonosetron | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=135729-61-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Palonosetron [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135729612 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Palonosetron | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00377 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Palonosetron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5048342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PALONOSETRON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5D06587D6R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Overview of Palonosetron S Place in Current Antiemetic Guidelines
Leading oncology organizations, including the American Society of Clinical Oncology (ASCO), the National Comprehensive Cancer Network (NCCN), and the Multinational Association of Supportive Care in Cancer/European Society for Medical Oncology (MASCC/ESMO), have integrated palonosetron into their recommendations for managing CINV. asco.orgnortherncanceralliance.nhs.uknih.gov These guidelines categorize chemotherapeutic agents based on their emetogenic potential (high, moderate, low, and minimal) and recommend antiemetic regimens accordingly. theoncologypharmacist.comnih.gov
For highly emetogenic chemotherapy (HEC) , which includes agents like cisplatin (B142131) and the combination of an anthracycline and cyclophosphamide (B585) (AC), a three-drug regimen is the standard of care. nih.govascopubs.org This typically consists of a 5-HT3 receptor antagonist, a neurokinin-1 (NK-1) receptor antagonist, and dexamethasone (B1670325). nih.govascopubs.org this compound is a recommended 5-HT3 receptor antagonist within this combination. nih.gov
For moderately emetogenic chemotherapy (MEC) , a two-drug combination of a 5-HT3 receptor antagonist and dexamethasone is generally recommended. ascopubs.orgnih.gov In this category, international guidelines often give preference to this compound over first-generation 5-HT3 receptor antagonists due to its demonstrated superiority in preventing delayed CINV. nih.govscienceopen.com For certain MEC regimens with a known risk for delayed nausea and vomiting, dexamethasone may be continued for a few days. ascopubs.org
For low emetogenic risk chemotherapy , a single agent, either a 5-HT3 receptor antagonist like this compound or dexamethasone, is considered appropriate. guidelinecentral.com
The following tables summarize key findings from clinical trials that have informed these guideline recommendations.
Table 1: this compound in Highly Emetogenic Chemotherapy (HEC)
| Trial/Study | Patient Population | Treatment Arms | Efficacy Outcome (Complete Response*) |
| Phase III Trial (AC-based chemo) | Breast cancer patients | This compound + Dexamethasone + Fosaprepitant (B1673561) vs. Granisetron (B54018) + Dexamethasone + Fosaprepitant | Delayed Phase: 62.3% vs. 60.4% nih.gov |
| TRIPLE study (Cisplatin-based chemo) | Patients receiving cisplatin | This compound + Aprepitant (B1667566) + Dexamethasone vs. Granisetron + Aprepitant + Dexamethasone | Delayed Phase: 67.2% vs. 59.1% nih.gov |
| Real-world effectiveness study | Patients receiving HEC | This compound + NK-1 inhibitor + Dexamethasone | Overall (Cycle 1): 31.8%Acute Phase: 56.1%Delayed Phase: 38.3% asco.org |
*Complete Response (CR) is generally defined as no emetic episodes and no use of rescue medication.
Table 2: this compound in Moderately Emetogenic Chemotherapy (MEC)
| Trial/Study | Patient Population | Treatment Arms | Efficacy Outcome (Complete Response*) |
| Phase II Trial (Paclitaxel/Carboplatin) | Gynecological cancer patients | This compound + Dexamethasone | Acute Phase: 95.2%Delayed Phase: 90.5%Overall: 85.7% spandidos-publications.com |
| Meta-analysis vs. 1st Gen 5-HT3 RAs | Cancer patients | This compound vs. First-generation 5-HT3 RAs | Day 1: RR = 1.11Days 2-5: RR = 1.26Overall (5 days): RR = 1.23 nih.gov |
*Complete Response (CR) is generally defined as no emetic episodes and no use of rescue medication.
The NCCN guidelines specifically note that for MEC regimens, if an NK-1 receptor antagonist is not used, this compound or an extended-release formulation of granisetron are the preferred 5-HT3 receptor antagonists. theoncologypharmacist.com Similarly, ASCO guidelines have highlighted this compound as the preferred 5-HT3 antagonist for patients receiving MEC regimens. nih.gov The MASCC/ESMO guidelines also acknowledge the efficacy of this compound, and in resource-limited settings where an NK-1 receptor antagonist may not be available for HEC, a combination of olanzapine, this compound, and dexamethasone is suggested as a "better" alternative. nih.gov
Pharmacological Mechanisms of Action
Serotonin (B10506) 5-HT3 Receptor Antagonism
The primary action of palonosetron is the inhibition of 5-HT3 receptors, which are ligand-gated ion channels. amegroups.orgnih.gov When activated by serotonin, these receptors, located on vagal nerve terminals in the periphery and centrally in the chemoreceptor trigger zone, initiate the vomiting reflex. drugbank.comamegroups.cnpatsnap.com this compound prevents this by blocking the binding of serotonin. youtube.comnih.gov
This compound is distinguished by its exceptionally high binding affinity for the 5-HT3 receptor, which is significantly greater than that of first-generation antagonists like ondansetron (B39145) and granisetron (B54018). amegroups.cnamegroups.orgpatsnap.com Reports indicate its binding affinity is at least 30-fold higher than these older agents. amegroups.cnnih.govresearchgate.net This high affinity is reflected in its low equilibrium dissociation constant (Ki), with a reported pKi of approximately 10.5, compared to values of 8-9 for other antagonists. nih.gov Specifically, one study measured the Ki value for this compound at 0.22 nM, while ondansetron's was 0.47 nM. nih.gov This strong binding contributes to its prolonged duration of action. patsnap.com
This compound also demonstrates high selectivity, binding potently to the 5-HT3 receptor with little to no affinity for other receptors, including other serotonin receptor subtypes (5-HT1, 5-HT2, 5-HT4), as well as adrenergic, and mu-opioid receptors. drugbank.comamegroups.orgptmasterguide.commedex.com.bd This contrasts with ondansetron, which has been shown to bind to 5-HT1B and 5-HT1C receptors. amegroups.org
Table 1: Comparative Binding Affinities for the 5-HT3 Receptor
| Compound | Ki (nM) | pKi | Relative Affinity |
|---|---|---|---|
| This compound | 0.22 nih.gov | ~10.5 nih.gov | >30-fold higher than first-generation antagonists amegroups.cnamegroups.orgnih.gov |
| Ondansetron | 0.47 nih.gov | 8-9 nih.gov | - |
| Granisetron | - | 8-9 nih.gov | - |
A key feature that differentiates this compound from first-generation antagonists is its mode of interaction with the 5-HT3 receptor. nih.gov Unlike ondansetron and granisetron, which display simple, competitive bimolecular binding, this compound exhibits allosteric binding and positive cooperativity. nih.govascopubs.orgresearchgate.netresearchgate.net This means this compound can bind to a site on the receptor that is different from the primary serotonin (orthosteric) binding site, and in doing so, it modifies the receptor's conformation. ascopubs.orgresearchgate.net
This allosteric interaction was suggested by analyses of binding isotherms using Scatchard and Hill plots, which indicated positive cooperativity for this compound. nih.gov Further kinetic experiments demonstrated that this compound acts as an allosteric modifier, accelerating the dissociation rate of both granisetron and ondansetron from the receptor. nih.govresearchgate.net This dual action of competitive and allosteric interactions may amplify its inhibitory effect at the receptor. ascopubs.org While in-silico studies suggested potential allosteric sites, experimental mutagenesis studies support this compound's action at the classic orthosteric binding pocket, suggesting its allosteric effects arise from its unique interactions within this primary site. nih.gov
The unique structural characteristics of this compound facilitate distinct molecular interactions within the 5-HT3 receptor binding site. nih.govacs.org Its rigid, tricyclic isoquinolone structure allows it to form a tight and effective wedge in the binding pocket, adopting a binding pose that is different from granisetron and tropisetron. acs.org
Cryo-electron microscopy has revealed that this compound binds within the 'aromatic cage' of the receptor, a region formed by four key aromatic residues: W156, Y126, Y207, and W63. biorxiv.org These residues tightly surround the azabicyclo portion of the this compound molecule. biorxiv.org The isoquinoline (B145761) moiety of this compound is constrained by hydrophobic interactions with residues Y126, W63, I44, and I201. biorxiv.org This differs from granisetron, which is positioned lower in the pocket and forms a cation-π interaction with residue R92, an interaction not present with this compound. acs.org Despite these different orientations, the positively charged nitrogen atoms of both molecules are in nearly identical positions. acs.org
Table 2: Key Amino Acid Residues in the 5-HT3 Receptor Interacting with this compound
| Residue | Role in Interaction |
|---|---|
| W156, Y126, Y207, W63 | Form the 'aromatic cage' that tightly wraps around the azabicyclo ring of this compound. biorxiv.org |
| I44, I201 | Provide hydrophobic interactions with the isoquinoline moiety. biorxiv.org |
| R92 | Forms a cation-π interaction with granisetron, but not with this compound, highlighting a key difference in binding. acs.org |
The unique binding properties of this compound lead to a prolonged and profound inhibition of serotonin-mediated signaling. nih.govnih.gov This is demonstrated by the substantial inhibition of serotonin-induced calcium-ion influx in cells expressing 5-HT3 receptors, an effect that persists long after the drug has been removed from the extracellular environment. nih.govresearchgate.net
One proposed mechanism for this long-lasting effect is the induction of 5-HT3 receptor internalization. nih.govresearchgate.net Studies have shown that this compound triggers the receptor complex to move from the cell surface to the interior of the cell, reducing the density of available receptors and leading to a prolonged functional inhibition. nih.govresearchgate.netmdedge.com In contrast, granisetron and ondansetron show minimal to no effect on receptor internalization. researchgate.net However, other research suggests that the prolonged inhibition results from pseudo-irreversible interactions with the surface receptor due to its very slow dissociation, rather than internalization. nih.gov
Furthermore, this compound has been shown to uniquely inhibit the cross-talk between the 5-HT3 and neurokinin-1 (NK-1) receptor signaling pathways. nih.govnih.govnih.gov In vitro and in vivo studies have demonstrated that this compound, but not ondansetron or granisetron, can inhibit the enhancement of Substance P (SP)-mediated responses that are induced by serotonin or cisplatin (B142131). nih.govnih.gov This differential inhibition of receptor cross-talk may provide a rationale for its distinct clinical efficacy, particularly in delayed emesis where Substance P is a dominant mediator. nih.govnih.govpsu.edu
Central and Peripheral Sites of Action
This compound exerts its antiemetic effects by acting on 5-HT3 receptors located in both the central nervous system (CNS) and the peripheral nervous system, primarily in the gastrointestinal (GI) tract. drugbank.compatsnap.comyoutube.com
Peripherally, chemotherapeutic agents can damage enterochromaffin cells in the small intestine, causing a large release of serotonin. drugbank.comamegroups.cnptmasterguide.commedex.com.bd This released serotonin activates 5-HT3 receptors on the afferent terminals of the vagus nerve, which then transmit signals to the medullary vomiting center, initiating the vomiting reflex. drugbank.comamegroups.cnamegroups.orgresearchgate.net this compound blocks these peripheral 5-HT3 receptors, preventing the initiation of this emetic signal. patsnap.comptmasterguide.comnih.gov
Centrally, this compound acts on 5-HT3 receptors located in the chemoreceptor trigger zone (CTZ), also known as the area postrema, a region in the medulla of the brainstem. drugbank.comamegroups.cnamegroups.orgnih.gov The CTZ is a critical site for detecting emetic substances in the blood. By blocking serotonin activity in the CTZ and the nucleus of the solitary tract, this compound directly inhibits the central pathways that trigger nausea and vomiting. drugbank.comamegroups.cnamegroups.orgyoutube.com In vivo studies have shown high levels of this compound in the dorsal vagal complex of the brainstem, which contains the structures responsible for the vomiting reflex. jst.go.jp
Interactions with Neurokinin-1 (NK-1) Receptor Pathways
A crucial aspect of this compound's pharmacology is that it does not directly bind to the neurokinin-1 (NK-1) receptor. nih.govnih.govnih.gov The NK-1 receptor's primary endogenous ligand is Substance P, a key mediator in the emetic reflex, particularly in the delayed phase following chemotherapy. nih.govresearchgate.net Despite its efficacy in managing delayed emesis, multiple studies have confirmed that this compound's molecular action does not involve direct competitive antagonism at the NK-1 receptor binding site. ashpublications.orgnih.govnih.gov This distinguishes it from NK-1 receptor antagonists, which are designed specifically to block this receptor. researchgate.net The mechanism behind its unique efficacy, therefore, lies in more complex interactions. researchgate.netnih.gov
Accumulating evidence points to significant receptor "crosstalk" between the 5-HT3 and NK-1 receptor signaling pathways. ashpublications.orgnih.govnih.gov This phenomenon, where the activation of one receptor by its ligand influences the cellular response of another receptor system, is central to understanding this compound's extended effects. nih.gov For instance, Substance P has been shown to potentiate 5-HT3 receptor-mediated inward currents in trigeminal ganglion neurons. nih.gov Conversely, alteration of 5-HT3 receptor activity can produce downstream effects on NK-1 signaling. ashpublications.org
This interaction has been demonstrated at the behavioral level in animal models, where combined sub-maximal doses of 5-HT3 and NK-1 agonists produced a significantly greater emetic response than either agonist alone. nih.gov this compound appears to uniquely and differentially inhibit this NK-1/5-HT3 crosstalk, which may explain its clinical profile. ashpublications.orgnih.govnih.gov
Despite its lack of direct binding to the NK-1 receptor, this compound has been shown to inhibit responses mediated by Substance P both in vitro and in vivo. nih.gov This inhibitory action is a key differentiator from first-generation 5-HT3 receptor antagonists. researchgate.net
In one in vitro study using NG108-15 cells, which express both receptor types, preincubation with this compound inhibited the serotonin-induced enhancement of Substance P-mediated calcium release. nih.gov This effect was not seen after preincubation with ondansetron or granisetron. nih.gov Another study found that, even without serotonin, this compound inhibited the Substance P-mediated response by 15-fold, whereas ondansetron and granisetron had no effect. nih.gov
In vivo experiments in rats demonstrated that this compound, unlike ondansetron or granisetron, dose-dependently inhibits the enhancement of neuronal responses to Substance P that is induced by cisplatin. ashpublications.org This inhibition of Substance P-mediated neuronal responses was observed when this compound was administered before or hours after cisplatin. ashpublications.org Further research suggests that this effect may be linked to the ability of this compound to induce NK-1 receptor internalization, an effect that is dependent on the presence of the 5-HT3 receptor and is additive when used with an NK-1 receptor antagonist like netupitant (B1678218). nih.govnih.gov
Research Findings on Antagonist Effects on Substance P (SP) Response
| Antagonist | Model System | Key Finding | Citation |
| This compound | NG108-15 Cells | Inhibited serotonin enhancement of SP-induced calcium release. | nih.gov |
| Ondansetron | NG108-15 Cells | Did not inhibit serotonin enhancement of SP-induced calcium release. | nih.gov |
| Granisetron | NG108-15 Cells | Did not inhibit serotonin enhancement of SP-induced calcium release. | nih.gov |
| This compound | Rat Nodose Ganglia | Dose-dependently inhibited cisplatin-induced enhancement of SP neuronal response. | ashpublications.org |
| Ondansetron | Rat Nodose Ganglia | Did not inhibit cisplatin-induced enhancement of SP neuronal response. | ashpublications.org |
| Granisetron | Rat Nodose Ganglia | Did not inhibit cisplatin-induced enhancement of SP neuronal response. | ashpublications.org |
| This compound | NG108-15 Cells | Caused NK-1 receptor internalization, an effect that was additive with netupitant. | nih.gov |
Pharmacokinetic and Pharmacodynamic Research
Absorption and Bioavailability Characteristics
Following oral administration, palonosetron is effectively absorbed from the gastrointestinal tract, exhibiting an absolute bioavailability of 97% to 100%. wikipedia.orgfda.gov Peak plasma concentrations (Cmax) are typically reached between 4 and 6 hours after oral dosing. fda.gov Studies have shown that the maximum plasma concentration and the area under the concentration-time curve (AUC) are generally proportional to the dose administered, both in healthy individuals and in cancer patients. nih.govfda.gov Research in healthy Chinese volunteers also confirmed linear pharmacokinetics for oral doses. researchgate.net The bioavailability of this compound administered subcutaneously has been found to be similar to that of intravenous administration. nih.gov
Distribution and Plasma Protein Binding
This compound is widely distributed throughout the body, with a large volume of distribution of approximately 8.3 ± 2.5 L/kg. clinician.comnih.govnih.govfda.govfda.gov It is moderately bound to plasma proteins, with a binding rate of approximately 62%. wikipedia.orgnih.govfda.govnih.gov After administration, an initial decline in plasma concentrations is observed, which is then followed by a slow elimination phase from the body. nih.govfda.govpom.go.id
Metabolic Pathways and Enzyme Involvement
Approximately 50% of an administered dose of this compound is metabolized in the liver. clinician.comnih.govfda.govdrugs.comtga.gov.au Both renal and hepatic pathways are involved in its elimination. nih.gov
Role of Cytochrome P450 Isoenzymes (CYP2D6, CYP3A4, CYP1A2)
In vitro metabolism studies have identified the primary enzyme responsible for this compound metabolism as Cytochrome P450 2D6 (CYP2D6). wikipedia.orgnih.govnih.govnih.gov To a lesser extent, CYP3A4 and CYP1A2 isoenzymes also contribute to its metabolism. wikipedia.orgnih.govnih.govnih.govfda.govtga.gov.au Despite the involvement of CYP2D6, clinical studies have shown that there are no significant differences in the pharmacokinetic parameters of this compound between individuals who are poor metabolizers and those who are extensive metabolizers of CYP2D6 substrates. fda.govdrugs.comtga.gov.aupfizer.commedicines.org.uk Furthermore, this compound does not inhibit or induce cytochrome P450 isoenzymes at clinically relevant concentrations, indicating a low potential for clinically significant drug-drug interactions through this mechanism. tga.gov.aupfizer.commedicines.org.uk
Formation of Inactive Metabolites
The metabolism of this compound results in the formation of two primary metabolites: N-oxide-palonosetron and 6-S-hydroxy-palonosetron. fda.govtga.gov.aupfizer.com These metabolites, sometimes referred to as M9 and M4 respectively, have been shown to possess less than 1% of the 5-HT3 receptor antagonist activity of the parent compound, this compound. wikipedia.orgnih.govnih.govfda.govtga.gov.aumedicines.org.ukmedex.com.bd Consequently, they are considered pharmacologically inactive. wikipedia.org
Elimination and Clearance Mechanisms
This compound is eliminated from the body through a combination of metabolic processes and renal excretion. nih.govnih.govtga.gov.au Following a single intravenous dose, approximately 80% of the dose is recovered in the urine within 144 hours. clinician.comnih.govnih.govfda.govdrugs.comtga.gov.aufda.gov Of the amount recovered in the urine, about 40% is the unchanged parent drug. wikipedia.orgclinician.comnih.govnih.govfda.govfda.govtga.gov.au
The compound has a long mean terminal elimination half-life of approximately 40 hours in healthy subjects and cancer patients. wikipedia.orgclinician.comnih.govnih.govfda.govfda.gov In healthy subjects, the total body clearance of this compound has been measured at approximately 160 ± 35 mL/h/kg, with a renal clearance of 66.5 ± 18.2 mL/h/kg. nih.govtga.gov.au
Interactive Table: Key Pharmacokinetic Parameters of this compound
| Parameter | Value | Source(s) |
|---|---|---|
| Absolute Bioavailability (Oral) | 97-100% | wikipedia.orgfda.govnih.gov |
| Time to Peak Plasma Conc. (Tmax) | ~4-6 hours (oral) | fda.gov |
| Plasma Protein Binding | ~62% | wikipedia.orgnih.govfda.govnih.gov |
| Volume of Distribution (Vd) | ~8.3 L/kg | clinician.comnih.govfda.govfda.gov |
| Metabolism | ~50% of dose | clinician.comnih.govfda.govdrugs.comtga.gov.au |
| Primary Metabolizing Enzymes | CYP2D6 (major), CYP3A4, CYP1A2 (minor) | wikipedia.orgnih.govnih.govnih.govtga.gov.au |
| Elimination Half-Life (t½) | ~40 hours | wikipedia.orgnih.govnih.govfda.govfda.gov |
| Total Body Clearance | 160 ± 35 mL/h/kg | nih.govtga.gov.au |
| Renal Clearance | 66.5 ± 18.2 mL/h/kg | nih.govtga.gov.au |
| Excretion | ~80% in urine (~40% as unchanged drug) | nih.govfda.govtga.gov.aufda.gov |
Pharmacokinetic Comparisons with First-Generation 5-HT3 Receptor Antagonists
This compound's pharmacokinetic profile distinguishes it from first-generation 5-HT3 receptor antagonists such as ondansetron (B39145), granisetron (B54018), and dolasetron (B1670872). The most notable difference is its significantly longer terminal elimination half-life of approximately 40 hours. clinician.comnih.gov In contrast, most first-generation setrons have half-lives ranging from about two to fifteen hours. wikipedia.org
In addition to its extended half-life, this compound demonstrates a higher binding affinity for the 5-HT3 receptor compared to the older agents in its class. nih.govnih.govnih.gov Some reports suggest its binding affinity is at least 30-fold higher than that of first-generation antagonists. nih.gov These distinct pharmacokinetic and pharmacodynamic characteristics—a long half-life and high receptor affinity—are thought to contribute to its prolonged duration of action. nih.govnih.gov
Interactive Table: Pharmacokinetic Comparison
| Compound | Half-Life (t½) | Receptor Affinity | Source(s) |
|---|---|---|---|
| This compound | ~40 hours | High | wikipedia.orgnih.govnih.gov |
| Ondansetron | ~4-5 hours | Lower than this compound | nih.gov |
| Granisetron | ~9-10 hours | Lower than this compound | nih.gov |
| Dolasetron | ~7-8 hours | Lower than this compound | nih.gov |
Population Pharmacokinetic Analyses and Influencing Factors
Population pharmacokinetic (PK) analyses, which utilize non-linear mixed-effects modeling, have been instrumental in understanding the variability of this compound's behavior in diverse patient populations. These studies aim to identify specific patient characteristics, or covariates, that influence the drug's absorption, distribution, metabolism, and excretion.
Detailed research findings indicate that the pharmacokinetics of this compound are best described by a three-compartment model. nih.gov Several factors have been investigated for their impact on this compound's PK parameters, with body weight emerging as a consistently significant covariate. nih.govfda.gov
Body Weight and Age: In adult patients, lean body weight (LBW) has been identified as the most significant covariate for all pharmacokinetic parameters, including clearance and volume of distribution. nih.gov For instance, in a study of adult patients undergoing general anesthesia, typical clearance and central volume of distribution were estimated to be 0.102 L/min and 6.98 L, respectively, for a patient with an LBW of 40 kg. nih.gov
In the pediatric population, population PK analysis also determined that the variability in this compound clearance was primarily explained by body weight. fda.gov The expected range of clearance was found to be from 1.26 L/hr to 14.1 L/hr, corresponding to the distribution of body weights in pediatric patients. fda.gov After accounting for body weight, age did not further explain the variability in clearance. fda.gov Similarly, another study found that in pediatric patients, clearance and volume of distribution increased in correlation with age-related growth in body weight. ascopubs.org
However, in adult cancer patients, population pharmacokinetic analyses have not revealed significant differences in this compound pharmacokinetics between geriatric patients (65 years of age and older) and younger patients (18–64 years). fda.govdrugs.comnih.gov This suggests that beyond its correlation with body size, age itself is not a primary driver of PK variability in the adult population.
Organ Function: The influence of renal and hepatic function on this compound pharmacokinetics has also been evaluated. Studies have shown that mild-to-moderate renal impairment does not significantly affect this compound's pharmacokinetic profile. drugs.comnih.gov Likewise, hepatic impairment does not appear to substantially alter the total body clearance of this compound compared to healthy individuals. drugs.comnih.gov However, in patients with severe renal impairment, the total systemic exposure (AUC) to this compound was observed to increase by approximately 28%. drugs.com
Metabolism and Genetic Factors: this compound is metabolized by multiple cytochrome P450 (CYP) enzymes, principally CYP2D6, and to a lesser extent, CYP3A4 and CYP1A2. nih.govpfizer.compatsnap.com Despite the involvement of these enzymes, clinical pharmacokinetic parameters are not significantly different between individuals who are poor metabolizers and those who are extensive metabolizers of CYP2D6 substrates. nih.govpfizer.com
Other Factors: The pharmacokinetic characteristics of this compound have been found to be similar between patients with cancer and those undergoing surgery. fda.govpfizer.com
The following tables summarize the key findings from population pharmacokinetic research.
Table 1: Influence of Patient Covariates on this compound Pharmacokinetics
| Covariate | Patient Population | Effect on Pharmacokinetics | Source |
| Lean Body Weight | Adults | The most significant covariate for all PK parameters. Clearance and volume of distribution are directly influenced. | nih.gov |
| Body Weight | Pediatrics | The main factor affecting clearance. Clearance and volume of distribution increase with body weight. | fda.govascopubs.org |
| Age | Adults (≥65 vs <65) | No significant differences observed in pharmacokinetic parameters. | fda.govdrugs.comnih.gov |
| Age | Pediatrics | Effect is correlated with body weight; does not independently explain PK variability. | fda.gov |
| Renal Impairment | Adults | Mild-to-moderate impairment has no significant effect. Severe impairment increases systemic exposure by ~28%. | drugs.comnih.gov |
| Hepatic Impairment | Adults | Does not substantially affect total body clearance. | drugs.comnih.gov |
| CYP2D6 Metabolism | Adults | PK parameters are not significantly different between poor and extensive metabolizers. | nih.govpfizer.com |
| Patient Type | Adults | Pharmacokinetics are similar in cancer patients and surgical patients. | fda.govpfizer.com |
Table 2: Population Pharmacokinetic Parameters in Adults (Based on a 3-Compartment Model)
| Parameter | Description | Value (for a typical patient with 40 kg LBW) | Influenced By | Source |
| CL | Clearance | 0.102 L/min | Lean Body Weight | nih.gov |
| Vc | Central Volume of Distribution | 6.98 L | Lean Body Weight | nih.gov |
| Vp1 | Peripheral Volume of Distribution 1 | 29.8 L | Lean Body Weight | nih.gov |
| Vp2 | Peripheral Volume of Distribution 2 | 148 L | Lean Body Weight | nih.gov |
| Q1 | Inter-compartmental Clearance 1 | 0.81 L/min | Lean Body Weight | nih.gov |
| Q2 | Inter-compartmental Clearance 2 | 0.40 L/min | Lean Body Weight | nih.gov |
Preclinical Research and in Vitro Studies
Receptor Binding Assays and Affinity Characterization
Palonosetron is a second-generation 5-hydroxytryptamine-3 (5-HT3) receptor antagonist characterized by its high binding affinity and unique interaction with the receptor. nih.govnih.gov Receptor binding assays have demonstrated that this compound has a significantly higher affinity for the 5-HT3 receptor compared to first-generation antagonists like ondansetron (B39145) and granisetron (B54018). nih.govresearchgate.net In vitro studies have determined its pKi (the negative logarithm of the inhibitory constant, Ki) to be approximately 9.6, a value substantially higher than that of other 5-HT3 antagonists.
Competition binding experiments using radiolabeled ligands in cells expressing 5-HT3 receptors have been crucial in characterizing this compound's affinity. For instance, in one study, this compound exhibited a Ki value of 0.22 ± 0.07 nM. nih.gov Another study reported an IC50 of 0.38 ± 0.02 nM, indicating the concentration at which it displaces 50% of the radioligand, which is very close to its binding affinity. nih.gov This high affinity is attributed to its unique chemical structure, particularly the stabilization achieved by the cyclization of the amide group with the aromatic structure. acs.org
Distinct from the simple bimolecular and competitive binding of granisetron and ondansetron, this compound exhibits allosteric binding and positive cooperativity. researchgate.netnih.govelsevier.comresearchgate.netjohnshopkins.edu This means that this compound binds to a different site on the receptor (an allosteric site) than the primary (orthosteric) site where serotonin (B10506) binds. nih.gov This allosteric interaction modifies the receptor's conformation, which in turn affects the binding of other ligands. nih.gov Analyses of binding isotherms using Scatchard and Hill plots have supported the positive cooperativity model for this compound, while indicating simple bimolecular binding for granisetron and ondansetron. nih.govelsevier.comjohnshopkins.edu Furthermore, kinetic dissociation experiments have shown that this compound can accelerate the rate at which granisetron and ondansetron dissociate from the receptor, acting as an allosteric modifier. nih.govelsevier.com
Binding Affinity of 5-HT3 Receptor Antagonists
| Compound | Binding Affinity (Ki) | Binding Characteristics |
|---|---|---|
| This compound | 0.22 nM nih.gov | Allosteric binding, positive cooperativity nih.govelsevier.com |
| Ondansetron | 0.47 nM nih.gov | Simple bimolecular, competitive nih.govelsevier.com |
| Granisetron | Data not available in specified format | Simple bimolecular, competitive nih.govelsevier.com |
Functional Assays for 5-HT3 Receptor Activity
Functional assays have been employed to investigate the consequences of this compound's unique binding characteristics on 5-HT3 receptor activity. A common method involves measuring calcium ion (Ca2+) influx in cell lines, such as HEK293 cells, that have been engineered to express 5-HT3 receptors. nih.govelsevier.com The 5-HT3 receptor is a ligand-gated ion channel, and its activation leads to the influx of cations, including Ca2+.
Studies comparing this compound to first-generation antagonists have revealed significant differences in the duration of receptor inhibition. nih.gov In these experiments, cells were incubated with an antagonist, which was then washed away before receptor function was assessed. nih.govelsevier.com Cells that had been pre-incubated with granisetron or ondansetron showed a Ca2+ influx similar to control cells (those not exposed to an antagonist), indicating that the inhibitory effect ceased soon after the drugs were removed. nih.gov In stark contrast, cells pre-incubated with this compound showed substantial and persistent inhibition of Ca2+ influx. nih.govelsevier.com
This prolonged functional inhibition is a direct result of this compound's allosteric binding mechanism. nih.govnih.gov The inhibitory effect of this compound on 5-HT3 receptor binding was observed to persist for as long as 96 hours after the drug was removed from the cell culture. nih.gov This long-term effect is not due to the drug causing receptor internalization (a process where receptors are removed from the cell surface). nih.gov Instead, it is believed to be due to the slow dissociation of this compound from its allosteric binding site, which induces a prolonged state of receptor inhibition. nih.govnih.gov
Studies on Substance P-Mediated Responses in Cell Lines (e.g., NG108-15 cells)
Research utilizing the NG108-15 cell line, a neuroblastoma-glioma hybrid that endogenously expresses both 5-HT3 and neurokinin-1 (NK1) receptors, has uncovered another unique pharmacological aspect of this compound. nih.govresearchgate.net The primary ligand for the NK1 receptor is Substance P, a key neurotransmitter involved in emetic pathways. nih.govnih.gov
Studies investigating the inhibition of Substance P-induced calcium mobilization in NG108-15 cells found that this compound, unlike other 5-HT3 receptor antagonists such as ondansetron and granisetron, was able to inhibit the response mediated by Substance P. nih.govresearchgate.net This effect was unexpected because this compound does not bind to the NK1 receptor. nih.gov In the absence of serotonin, this compound was found to inhibit the Substance P-mediated dose response by 15-fold, whereas ondansetron and granisetron had no effect. nih.govresearchgate.net
This phenomenon is attributed to this compound's ability to inhibit signaling crosstalk between the 5-HT3 and NK1 receptor pathways. nih.govnih.govresearchgate.net When co-administered with the NK1 receptor antagonist netupitant (B1678218), this compound exhibited an enhanced, synergistic inhibition of the Substance P response compared to either antagonist alone. nih.govresearchgate.netresearchgate.net This synergy was not observed when netupitant was combined with ondansetron or granisetron. researchgate.net These findings further underscore the distinct pharmacology of this compound among 5-HT3 receptor antagonists. nih.govresearchgate.net
Investigations into Anti-tumor Activity of Chemotherapeutic Agents in Murine Models
A critical consideration for any drug administered to cancer patients is its potential to interfere with the efficacy of chemotherapeutic agents. Preclinical studies in murine tumor models were conducted to ensure that this compound does not inhibit the anti-tumor activity of commonly used chemotherapy drugs.
The results from these in vivo studies consistently demonstrated that this compound did not inhibit the anti-tumor effects of the five tested chemotherapeutic agents. nih.gov These agents were:
Cytarabine
Doxorubicin
Mitomycin C
These findings confirm that this compound can be administered alongside these cytotoxic agents without compromising their therapeutic anti-cancer activity. nih.govmedex.com.bd
Chemotherapeutic Agents Studied with this compound in Murine Models
| Chemotherapeutic Agent | Observed Effect on Anti-Tumor Activity by this compound |
|---|---|
| Cisplatin | No inhibition nih.govmedex.com.bd |
| Cyclophosphamide | No inhibition nih.govmedex.com.bd |
| Cytarabine | No inhibition nih.govmedex.com.bd |
| Doxorubicin | No inhibition nih.govmedex.com.bd |
| Mitomycin C | No inhibition nih.govmedex.com.bd |
Clinical Efficacy Studies and Comparative Effectiveness Research
Chemotherapy-Induced Nausea and Vomiting (CINV) Prophylaxis
Palonosetron has been extensively studied for its role in preventing both acute and delayed CINV across a spectrum of emetogenic chemotherapy regimens.
Efficacy in Acute CINV
In the acute phase of CINV, occurring within the first 24 hours of chemotherapy, this compound has shown high efficacy. In a study involving patients receiving moderately emetogenic chemotherapy (MEC), a single intravenous dose of this compound resulted in a complete response (CR), defined as no emetic episodes and no rescue medication, in 81.0% of patients. nih.gov Another trial with patients undergoing MEC or highly emetogenic chemotherapy (HEC) reported CR rates of 82% for HEC and 100% for MEC in the acute phase when this compound was combined with dexamethasone (B1670325). ascopubs.orgresearchgate.net In pediatric patients, a pivotal trial demonstrated a CR rate of 59.4% in the acute phase, which was comparable to the ondansetron (B39145) arm. tandfonline.comvaluebasedcancer.com
Efficacy in Delayed CINV
A key advantage of this compound is its superior efficacy in managing delayed CINV, which typically occurs 24 to 120 hours after chemotherapy. In a large trial with patients on MEC, this compound demonstrated a significantly higher CR rate of 74.1% in the delayed phase. nih.gov Similarly, for patients on HEC and MEC receiving this compound with dexamethasone, the CR rates in the delayed phase were 74.4% and 94%, respectively. ascopubs.orgresearchgate.net A pooled analysis of four phase III trials confirmed that this compound was significantly more effective than older 5-HT3 receptor antagonists in the delayed phase, with a CR rate of 57% versus 45% (p < 0.0001). nih.govnih.gov
Efficacy across Emetogenic Chemotherapy Regimens (HEC vs. MEC)
This compound has demonstrated robust efficacy in both highly emetogenic chemotherapy (HEC) and moderately emetogenic chemotherapy (MEC) settings. In a trial focused on HEC, when combined with dexamethasone, this compound achieved an acute CR rate of 82% and a delayed CR rate of 74.4%. ascopubs.orgresearchgate.net For MEC, the same combination resulted in an acute CR of 100% and a delayed CR of 94%. ascopubs.orgresearchgate.net A pooled analysis further supports its efficacy, showing that across both HEC and MEC, this compound is more effective than first-generation 5-HT3 receptor antagonists in preventing delayed CINV. nih.govnih.govnih.gov
Comparative Trials with First-Generation 5-HT3 Receptor Antagonists (e.g., Ondansetron, Granisetron (B54018), Dolasetron (B1670872), Ramosetron)
Multiple studies have compared this compound to first-generation 5-HT3 receptor antagonists, consistently highlighting its superior or non-inferior efficacy, especially in the delayed phase.
A pooled analysis of four phase III trials directly compared this compound with ondansetron, dolasetron, and granisetron. In the delayed phase, this compound showed a significantly higher complete response rate (57%) compared to the pooled first-generation agents (45%). nih.govnih.gov
This compound vs. Ondansetron: In a prospective observational study, this compound demonstrated a complete response of 86.8% in the delayed phase compared to 70.8% for ondansetron (p=0.006). nih.gov Another study reported a delayed CR of 74.1% for this compound versus 55.1% for ondansetron. nih.gov
This compound vs. Granisetron: A meta-analysis of 17 studies found that this compound was statistically superior to granisetron in preventing CINV in all phases, with an odds ratio of 1.38 for complete response in the delayed phase. sci-hub.se However, some individual studies with specific patient populations and co-therapies have found no significant difference in CR rates between the two. researchgate.netnih.gov
This compound vs. Dolasetron: In a comparative trial, this compound was superior to dolasetron in preventing delayed emesis in patients receiving MEC, with a complete response rate of 54% versus 39% (p=0.004). nih.gov
Comparative Efficacy of this compound vs. First-Generation 5-HT3 Antagonists (Complete Response Rates)
| Comparison | Phase | This compound CR Rate | Comparator CR Rate | Reference |
|---|---|---|---|---|
| vs. Ondansetron | Delayed | 86.8% | 70.8% | nih.gov |
| vs. Granisetron (meta-analysis) | Delayed | OR: 1.38 (Favors this compound) | sci-hub.se | |
| vs. Dolasetron | Delayed | 54% | 39% | nih.gov |
| vs. Ramosetron (B134825) (HEC) | Overall | 79.6% | 81.8% | nih.gov |
Efficacy in Pediatric Oncology Patients
This compound has been shown to be effective and safe for the prevention of CINV in pediatric patients. A pivotal randomized, double-blind trial comparing this compound to ondansetron in children aged 1 month to less than 17 years found that this compound was non-inferior in the acute phase, with a complete response rate of 59.4% versus 58.6% for ondansetron. tandfonline.comvaluebasedcancer.com A multi-cycle analysis of this study showed that complete response rates were consistently higher for this compound across all four chemotherapy cycles. tandfonline.com A meta-analysis of six randomized controlled trials concluded that this compound was statistically superior to first-generation 5-HT3 receptor antagonists for delayed CINV in pediatric patients. researchgate.net
Efficacy of this compound in Pediatric CINV (Cycle 1)
| Phase | This compound (20 µg/kg) CR Rate | Ondansetron CR Rate | Reference |
|---|---|---|---|
| Acute (0-24h) | 59.4% | 58.6% | tandfonline.com |
| Delayed (24-120h) | 53.5% | 32.8% | researchgate.net |
| Overall (0-120h) | 51.2% | 31.5% | tandfonline.com |
Efficacy in Multiple-Day Chemotherapy Regimens
The extended half-life of this compound makes it a valuable option for preventing CINV in multiple-day chemotherapy regimens. In a retrospective study of patients receiving multi-day cisplatin-based chemotherapy, a single dose of this compound showed a significantly higher complete response rate in the later phase (days 2-5) compared to first-generation antagonists (78.6% vs. 50.0%; p=0.04). jst.go.jp Another study in patients with acute myeloid leukemia undergoing multi-day induction chemotherapy found that while not statistically significant, complete response rates were numerically higher in the this compound arms compared to the ondansetron arm. researchgate.net For patients with testicular cancer receiving 5-day cisplatin-based chemotherapy, a regimen including this compound on days 1, 3, and 5 was shown to be effective in controlling both nausea and vomiting. jst.go.jpnih.gov
Postoperative Nausea and Vomiting (PONV) Prophylaxis
This compound, a second-generation 5-hydroxytryptamine-3 (5-HT3) receptor antagonist, is distinguished by its high binding affinity and a notably long half-life of approximately 40 hours. nih.govacademicmed.org These properties contribute to its sustained action in the prevention of postoperative nausea and vomiting (PONV). wustl.edu
Laparoscopic surgeries are associated with a high incidence of PONV, often ranging from 40% to 75%. anesth-pain-med.orgijca.in this compound has been extensively studied and proven effective in this high-risk setting.
Further research has shown that this compound's effectiveness in preventing PONV after laparoscopic surgery is consistent regardless of the anesthetic technique used, including desflurane, sevoflurane, or total intravenous anesthesia (TIVA). anesth-pain-med.org
Comparative studies have evaluated this compound against other 5-HT3 receptor antagonists, providing insights into its relative effectiveness.
This compound vs. Ondansetron: A meta-analysis concluded that this compound is more effective than ondansetron in preventing delayed PONV. wustl.edunih.gov In the early phase, it showed superiority in reducing the incidence of vomiting. wustl.edunih.gov Several individual studies support these findings, particularly in high-risk patients undergoing laparoscopic surgeries. nih.govnih.gov For instance, one study reported a significantly lower incidence of PONV in the this compound group (42%) compared to the ondansetron group (62%) during the first 24 hours postoperatively. nih.govsemanticscholar.org However, some studies have found the preventive effects of both drugs to be similar during the first 24 hours after surgery. nih.govsemanticscholar.org
This compound vs. Granisetron: this compound has demonstrated greater efficacy than granisetron for the long-term prevention of PONV (24-48 hours) following laparoscopic surgery. nih.govnih.gov While both drugs may be equally effective in the early postoperative period (0-24 hours), studies consistently show a lower incidence of PONV in the this compound group during the delayed phase. nih.govirdim.net For example, one study recorded a PONV incidence of 17.5% with this compound versus 37.5% with granisetron in the 24-48 hour period. nih.gov Another trial found that a complete response (no PONV, no rescue medication) in the 24-48 hour window was achieved in 90% of patients receiving this compound compared to 66.6% of those receiving granisetron. nih.gov
This compound vs. Ramosetron: When compared with ramosetron, a meta-analysis found that this compound surpassed it in preventing vomiting, achieving a complete response, and reducing the need for rescue medication in the delayed phase. wustl.edunih.gov In a head-to-head trial involving high-risk patients undergoing laparoscopic surgery, this compound was superior to ramosetron in reducing the incidence and severity of PONV. nih.gov However, other studies have found both drugs to be equally effective in preventing PONV in laparoscopic surgeries, with no significant difference in the incidence of nausea, retching, or vomiting in the first 24 hours. ijca.in
Interactive Data Table: Comparative Efficacy of this compound in PONV
| Comparison | Surgical Setting | Timeframe | Key Finding | Citation |
| This compound vs. Ondansetron | Laparoscopic Gynecological Surgery | 2-24 hours | This compound showed a significantly lower incidence of overall PONV and nausea. | nih.gov |
| This compound vs. Ondansetron | Thyroidectomy | 0-24 hours | The incidence of PONV was lower with this compound (42%) compared to ondansetron (62%). | nih.gov |
| This compound vs. Granisetron | Laparoscopic Abdominal Surgery | 24-48 hours | The incidence of PONV was significantly lower with this compound (17.5%) than with granisetron (37.5%). | nih.gov |
| This compound vs. Granisetron | Laparoscopic Cholecystectomy | 24-48 hours | The complete response rate was significantly higher for this compound (90%) compared to granisetron (66.6%). | nih.gov |
| This compound vs. Ramosetron | Laparoscopic Surgery (High-Risk) | 0-48 hours | This compound was superior in reducing the incidence and severity of PONV. | nih.gov |
| This compound vs. Ramosetron | Laparoscopic Surgery | 0-24 hours | Both drugs were found to be equally effective. | ijca.in |
Combination Antiemetic Regimens
To enhance prophylactic efficacy, particularly in high-risk patients, this compound is often used in combination with other classes of antiemetics.
However, other studies have reported inconsistent results regarding the synergistic benefit. nih.gov Some research indicates that for laparoscopic cholecystectomy, the combination of this compound and dexamethasone is not demonstrably better than this compound monotherapy for preventing PONV. nih.gov One trial found that this compound alone and the this compound-dexamethasone combination were equally effective, and both were superior to dexamethasone alone. nih.gov
The combination of this compound with a neurokinin-1 (NK-1) receptor antagonist targets two distinct pathways involved in emesis. nih.govscispace.com The fixed-dose oral combination of netupitant (B1678218) (an NK-1 receptor antagonist) and this compound, known as NEPA, has been developed for this purpose. nih.govnih.gov this compound is effective against acute nausea and vomiting, while netupitant helps prevent both acute and delayed phases. scispace.comascopost.com
Interactive Data Table: Efficacy of NEPA (Netupitant/Palonosetron) in Highly Emetogenic Chemotherapy
| Efficacy Endpoint | Timeframe | NEPA + Dexamethasone | This compound + Dexamethasone | P-value | Citation |
| Complete Response | Acute (0-24h) | 98.5% | 89.7% | p = .002 | scispace.comascopost.com |
| Complete Response | Delayed (25-120h) | 90.4% | 80.1% | p = .032 | ascopost.com |
| Complete Response | Overall (0-120h) | 89.6% | 76.5% | p = .003 | scispace.comascopost.com |
Evaluation of Fixed-Dose Combinations
The development of fixed-dose combinations incorporating this compound represents a significant advancement in antiemetic therapy, aiming to simplify treatment and enhance efficacy by targeting multiple molecular pathways involved in chemotherapy-induced nausea and vomiting (CINV).
Table 1: Efficacy of this compound Fixed-Dose Combinations in Clinical Trials
| Study / Combination | Chemotherapy Emetogenicity | Comparator | Primary Endpoint | Efficacy Results | Citation(s) |
| NEPA (oral netupitant/palonosetron) | MEC (AC-based) | This compound | Complete Response (Overall Phase) | NEPA was superior to this compound. | nih.gov |
| NEPA (oral netupitant/palonosetron) | HEC | This compound | Complete Response (Overall Phase) | NEPA significantly improved CINV prevention compared to this compound alone. | nih.govnih.gov |
| Fosnetupitant/Palonosetron (IV) | HEC (Cisplatin-based) | Fosaprepitant (B1673561)/Palonosetron | Complete Response (Overall Phase: 0-120h) | Fosnetupitant was non-inferior to fosaprepitant (75.2% vs. 71.0%). | ascopubs.org |
| Fosnetupitant/Palonosetron (IV) | HEC (Cisplatin-based) | Placebo/Palonosetron | Complete Response (Overall Phase: 0-120h) | Fosnetupitant 235 mg group showed a superior CR rate (76.8%) vs. control (54.7%). | nih.gov |
| IV Akynzeo® (fosnetupitant/palonosetron) | HEC/MEC | Single-arm (Real-world) | Complete Response (Overall Phase: 0-120h) | CR rate was 83.15%. | researchgate.net |
Note: CR (Complete Response) is typically defined as no emetic episodes and no use of rescue medication.
Patient-Reported Outcomes and Quality of Life Measures
The ultimate goal of antiemetic therapy is not only to prevent vomiting but also to minimize the debilitating impact of nausea on a patient's daily life. dovepress.com Patient-reported outcomes (PROs) and quality of life (QoL) measures are therefore critical for evaluating the true effectiveness of antiemetics like this compound. The collection of PROs regarding CINV has been shown to contribute to improved QoL. nih.gov
Delayed nausea, in particular, can have a more significant negative effect on a patient's QoL than vomiting. dovepress.com this compound, especially when used in fixed-dose combinations like NEPA (netupitant/palonosetron), has demonstrated beneficial effects on QoL. A large, non-interventional study in Germany evaluated QoL in patients receiving NEPA for CINV prevention under real-world conditions. nih.gov In the first cycle of chemotherapy for breast cancer patients receiving an anthracycline-cyclophosphamide regimen, 84% of patients reported "no impact on daily life" (NIDL) from vomiting, and 53% reported NIDL from nausea. nih.gov
The Functional Living Index-Emesis (FLIE) is a validated tool used to assess the impact of CINV on QoL. It consists of two domains that ask patients to rate the effect of nausea and vomiting on their daily lives, with total scores ranging from 18 to 126. clinicaltrials.gov Higher scores indicate a more favorable QoL, with a score greater than 108 defining a minimal impact of CINV on quality of life. clinicaltrials.gov
Comparative effectiveness studies have also utilized QoL assessments. An open-label trial comparing a this compound-based regimen to an ondansetron-based regimen in breast cancer patients analyzed QoL using the EORTC QLQ-C30 and B-23 questionnaires. The study found that both this compound and ondansetron were equally effective in maintaining a similar quality of life, with no significant differences observed in areas such as family interaction and social life. aacrjournals.org By utilizing patient-reported outcomes, researchers can enhance the understanding of the comparative effectiveness of different drugs in real-world clinical settings. impactfactor.org
Table 2: Impact of this compound on Patient-Reported Outcomes and Quality of Life
| Study Focus | Regimen(s) Studied | Patient Population | Key Outcome Measure(s) | Findings | Citation(s) |
| Real-world QoL | NEPA (oral netupitant/palonosetron) | Breast cancer patients on AC-chemotherapy | "No Impact on Daily Life" (NIDL) | Cycle 1: 84% reported NIDL from vomiting; 53% reported NIDL from nausea. | nih.gov |
| Comparative QoL | This compound + fosaprepitant + dexamethasone vs. Ondansetron + fosaprepitant + dexamethasone | Breast cancer patients on HEC/MEC | EORTC QLQ-C30 and B-23 | This compound and ondansetron were equally effective in maintaining a similar quality of life. | aacrjournals.org |
| PRO Tool Definition | Not Applicable | Not Applicable | Functional Living Index-Emesis (FLIE) | Describes the 18-126 point scale where >108 indicates minimal impact of CINV on QoL. | clinicaltrials.gov |
Clinical Trial Design and Methodological Considerations
Randomized Controlled Trial (RCT) Methodologies in Antiemetic Research
Randomized controlled trials (RCTs) are the cornerstone of evidence-based medicine and are fundamental in antiemetic research for palonosetron. These studies are designed to minimize bias by randomly assigning participants to different treatment arms, one of which is the investigational drug (this compound) and the other a comparator or placebo.
Methodologies used in this compound RCTs often include:
Double-blinding: In these trials, neither the patients nor the investigators know who is receiving this compound and who is receiving the comparator drug. teikyo.jpnih.govnih.gov This practice is crucial for preventing bias in the reporting of subjective endpoints like nausea.
Active Comparator: this compound has been extensively compared against first-generation 5-HT3 receptor antagonists, such as ondansetron (B39145), granisetron (B54018), and dolasetron (B1670872), which serve as the active control. nih.govnih.govpfizer.comclinicaltrials.gov
Stratification: To ensure that known confounding variables are evenly distributed between treatment groups, patients are often stratified based on factors like the emetogenic potential of their chemotherapy, gender, and age. nih.govclinicaltrials.govsci-hub.seclinicaltrials.gov For instance, in a pivotal Phase III trial, patients were stratified by whether they received dexamethasone (B1670325) pre-treatment. nih.gov
Centralized Randomization: Advanced randomization techniques, such as central permuted block randomization via interactive web response systems, are employed to maintain allocation concealment and ensure a balanced assignment of patients to treatment arms. nih.gov
These rigorous methodologies strengthen the validity of the trial results, providing a clear comparison of this compound's efficacy against established treatments.
Non-Inferiority Trial Designs
Non-inferiority trials are a specific type of RCT designed to determine if a new treatment is not unacceptably worse than a standard, active control. This design is particularly relevant when the new treatment offers other advantages, such as a more convenient dosing schedule. Several studies have used this approach to evaluate this compound. sci-hub.senih.govnih.govresearchgate.netresearchgate.net
Key components of these designs include:
Pre-defined Non-Inferiority Margin: A critical element is the pre-specified non-inferiority margin (delta, δ), which is the maximum clinically acceptable difference in efficacy between the new treatment and the standard treatment. For this compound trials, this margin has often been set at a 10% or 15% difference in the primary endpoint. pfizer.comnih.govnih.govresearchgate.net
Primary Endpoint: The primary efficacy endpoint is typically the rate of complete response (no vomiting and no rescue medication) during the acute phase (the first 24 hours after chemotherapy). nih.govnih.govresearchgate.net
In a study comparing this compound to ondansetron in pediatric patients, non-inferiority was established as the lower limit of the 97.5% confidence interval for the difference in complete response rates was greater than -15%. nih.govresearchgate.net However, in a trial for postoperative nausea and vomiting, non-inferiority to ondansetron was not demonstrated as the lower bound of the confidence interval fell below the pre-specified -10% margin. pfizer.com
Phase II and Phase III Clinical Study Designs
The clinical development of this compound has followed the conventional pathway of Phase II and Phase III studies to establish its efficacy and safety profile.
Phase II Study Designs: Phase II trials for this compound are typically designed to explore the drug's efficacy in specific settings and to determine the optimal dose. These studies are often randomized, double-blind, and dose-ranging. scilit.comnih.gov For example, an early Phase II trial in patients receiving highly emetogenic chemotherapy evaluated single intravenous doses from 0.3 to 90 μg/kg to identify the lowest effective dose. pfizer.com Other Phase II studies have focused on specific patient populations, such as those with gynecological cancer receiving paclitaxel/carboplatin therapy or patients with aggressive non-Hodgkin's lymphoma. nih.govnih.gov These trials provide initial evidence of efficacy and help inform the design of larger, confirmatory Phase III trials. nih.gov
Phase III Study Designs: Phase III trials are large-scale, multicenter, randomized studies intended to provide definitive evidence of a drug's efficacy and safety in comparison to the current standard of care. teikyo.jpnih.govnih.govnih.gov this compound's Phase III trials have often been double-blind and have enrolled hundreds of patients to ensure sufficient statistical power. teikyo.jpnih.govnih.gov A key design feature is the comparison against an active comparator, such as ondansetron or granisetron. nih.govnih.gov For example, a pivotal Phase III trial compared single doses of this compound with a single dose of ondansetron in patients receiving highly emetogenic chemotherapy. nih.gov These trials often assess superiority or non-inferiority and frequently evaluate this compound as part of a combination antiemetic regimen, including corticosteroids like dexamethasone and NK-1 receptor antagonists like aprepitant (B1667566). teikyo.jpnih.govresearchgate.net
| Trial Phase | Primary Objective | Typical Design | Example Comparator | Key Outcome |
|---|---|---|---|---|
| Phase II | Dose-ranging and preliminary efficacy | Randomized, double-blind, dose-finding | Placebo or active control | Identification of optimal dose for Phase III |
| Phase III | Confirm efficacy and safety vs. standard care | Large, multicenter, randomized, double-blind | Ondansetron, Granisetron | Superiority or non-inferiority in Complete Response |
Systematic Reviews and Meta-Analyses in Comparative Effectiveness
To synthesize the evidence from multiple individual RCTs, systematic reviews and meta-analyses have been conducted to provide a more comprehensive assessment of this compound's comparative effectiveness. nih.govmdpi.complos.orgtmu.edu.tw These studies pool quantitative data from various trials to generate a more precise estimate of the treatment effect.
Subgroup Analyses and Patient Population Heterogeneity
To understand how this compound's effectiveness may vary among different groups of patients, subgroup analyses are a common feature of clinical trials and meta-analyses. nih.govmdpi.complos.org These analyses explore treatment effects within specific subsets of the study population, which can be defined by demographics, disease characteristics, or treatment regimens.
Common subgroup analyses in this compound research include:
Emetogenicity of Chemotherapy: Patients are often stratified and analyzed based on whether they are receiving highly emetogenic chemotherapy (HEC) or moderately emetogenic chemotherapy (MEC). nih.gov
Concomitant Medications: The effect of this compound is frequently analyzed based on the concurrent use of other antiemetics, particularly corticosteroids. nih.govnih.gov
Patient Demographics: Factors such as gender and age are considered, as they can influence the risk of emesis. nih.gov
Drug-Specific Factors: In some studies, subgroup analyses have been performed based on the dose of this compound used or the timing of its administration. nih.govplos.org
For instance, a meta-analysis performed subgroup analyses for different doses of this compound (0.25 mg and 0.75 mg) and found that both were more effective than first-generation 5-HT3 receptor antagonists. nih.gov Another analysis looking at postoperative nausea and vomiting conducted subgroup analyses based on whether the antiemetic was given early during surgery or at the end of the procedure. plos.org These analyses are crucial for identifying which patient populations are most likely to benefit from this compound and for tailoring antiemetic therapy.
Endpoints in Antiemetic Trials (Complete Response, Emesis-Free Rates, Nausea-Free Rates)
The success of an antiemetic agent in a clinical trial is measured by a set of well-defined efficacy endpoints. These endpoints are assessed over specific time intervals to capture the drug's effect on both immediate and delayed symptoms.
The primary and secondary endpoints used in this compound trials include:
Complete Response (CR): This is the most common primary endpoint and is stringently defined as no emetic episodes (vomiting or retching) and no use of rescue medication during a defined period. teikyo.jppfizer.comresearchgate.netnih.govtmu.edu.tw
Complete Control (CC): A more comprehensive measure that includes the components of CR plus the absence of more than mild nausea. teikyo.jpnih.govclinicaltrials.gov
Total Control (TC): The most rigorous endpoint, defined as no emetic episodes, no rescue medication, and a complete absence of nausea. teikyo.jpnih.gov
Emesis-Free Rate: The percentage of patients who experience no episodes of vomiting or retching. nih.gov
Nausea-Free Rate: The percentage of patients who report no nausea. nih.gov
These endpoints are evaluated over three key time periods:
Acute Phase: The first 24 hours following the administration of chemotherapy. nih.govnih.gov
Delayed Phase: The period from 24 to 120 hours (or days 2-5) after chemotherapy. nih.govnih.govnih.gov
| Endpoint | Definition | Typical Assessment Period |
|---|---|---|
| Complete Response (CR) | No emesis and no rescue medication | Acute, Delayed, Overall |
| Complete Control (CC) | CR + No more than mild nausea | Delayed, Overall |
| Total Control (TC) | CR + No nausea | Delayed, Overall |
| Emesis-Free | No vomiting or retching | Acute, Delayed, Overall |
| Nausea-Free | No nausea | Acute, Delayed, Overall |
Drug Interactions and Concomitant Medications
Interactions with CYP2D6 Inducers and Inhibitors
Palonosetron is eliminated from the body through both renal excretion and metabolic pathways. nih.gov Approximately 50% of a dose is metabolized by multiple cytochrome P450 (CYP) enzymes, with CYP2D6 being the primary contributor, and CYP3A4 and CYP1A2 playing lesser roles. nih.govnih.gov Despite the significant role of CYP2D6 in its metabolism, clinical studies have shown that the pharmacokinetic parameters of this compound are not substantially different between individuals who are poor metabolizers and those who are extensive metabolizers of CYP2D6 substrates. nih.govfda.gov This suggests that the potential for clinically significant drug interactions mediated by CYP2D6 inhibition or induction is low. nih.govnih.gov
In vitro studies have confirmed that this compound does not inhibit CYP1A2, CYP2A6, CYP2C9, CYP2D6, CYP2E1, and CYP3A4/5, nor does it induce the activity of CYP1A2, CYP2D6, or CYP3A4/5. nih.govmedex.com.bd However, the co-administration of drugs that are strong inhibitors or inducers of CYP2D6 could theoretically alter this compound's plasma concentrations. For instance, a strong CYP2D6 inhibitor could lead to what is known as phenoconversion, where a patient who is genetically a normal metabolizer behaves like a poor metabolizer, potentially increasing exposure to this compound. nih.gov Conversely, co-administration with CYP3A4 inducers like rifampicin (B610482) has been shown to decrease exposure to netupitant (B1678218) (a drug often combined with this compound) but did not affect this compound's exposure. nih.gov
| Metabolizer Status | Effect on this compound Pharmacokinetics | Clinical Significance |
|---|---|---|
| Poor Metabolizers | No significant difference in clinical pharmacokinetic parameters compared to extensive metabolizers. nih.govfda.gov | Low potential for clinically significant interactions. nih.govnih.gov |
| Extensive Metabolizers | No significant difference in clinical pharmacokinetic parameters compared to poor metabolizers. nih.govfda.gov | Low potential for clinically significant interactions. nih.govnih.gov |
| Co-administration with CYP2D6 Inhibitors (e.g., Bupropion) | Potential to increase this compound plasma levels. nih.govdrugbank.com | Caution advised, though specific clinical impact is not well-defined. |
| Co-administration with CYP2D6 Inducers | Potential to decrease this compound plasma levels. nih.gov | Caution advised, though specific clinical impact is not well-defined. |
Interactions with Other Antiemetics, Analgesics, Antispasmodics, and Anticholinergic Agents
In controlled clinical trials, this compound has been safely co-administered with a variety of medications commonly used in the management of cancer and its treatment side effects. nih.govmedex.com.bd These include corticosteroids, analgesics, other antiemetics, antispasmodics, and anticholinergic agents. nih.govmedex.com.bd
Specific interaction studies have yielded the following findings:
Dexamethasone (B1670325) : Co-administration of intravenous this compound and dexamethasone in healthy subjects revealed no pharmacokinetic drug interactions between the two agents. fda.govnih.gov This combination is often used and has been shown to be safe and highly effective in controlling chemotherapy-induced nausea and vomiting (CINV). nih.govresearchgate.net
Aprepitant (B1667566) : In a study with healthy volunteers, the pharmacokinetics of a single intravenous dose of this compound were not significantly altered when administered with a three-day oral aprepitant regimen. fda.gov The combination of this compound, aprepitant, and dexamethasone appears to have a synergistic benefit in preventing both acute and delayed CINV. nih.gov
Metoclopramide : No significant pharmacokinetic interactions have been observed with the concomitant administration of this compound and metoclopramide. medex.com.bd
Other Antiemetics : this compound has been studied in combination with other antiemetics like olanzapine, demonstrating safety and high efficacy in controlling CINV. nih.gov When compared to first-generation 5-HT3 receptor antagonists like ondansetron (B39145), this compound has shown superior or equivalent efficacy, particularly in the delayed phase of CINV. nih.govasco.orgnih.gov
Serotonergic Drug Interactions and Serotonin (B10506) Syndrome Risk
A significant safety concern with 5-HT3 receptor antagonists, including this compound, is the potential for serotonin syndrome, a potentially life-threatening condition caused by excessive serotonergic activity in the nervous system. fda.govnih.gov The risk is particularly elevated when these drugs are used concomitantly with other serotonergic agents. fda.govapsf.org
The U.S. Food and Drug Administration (FDA) has issued warnings regarding this risk. fda.govapsf.org Most reported cases of serotonin syndrome associated with 5-HT3 receptor antagonists have occurred with the concurrent use of drugs that increase serotonin levels. fda.govapsf.org
| Drug Class | Examples |
|---|---|
| Selective Serotonin Reuptake Inhibitors (SSRIs) | Fluoxetine, Sertraline, Escitalopram fda.govwikipedia.orgdrugs.com |
| Serotonin and Norepinephrine Reuptake Inhibitors (SNRIs) | Venlafaxine, Duloxetine fda.govwikipedia.orgnih.gov |
| Monoamine Oxidase Inhibitors (MAOIs) | Phenelzine, Linezolid fda.govapsf.orgnih.gov |
| Opioids | Fentanyl, Tramadol, Meperidine fda.govapsf.orgnih.gov |
| Other Antidepressants | Mirtazapine, Trazodone fda.govdrugs.comrxlist.com |
| Other Agents | Lithium, Methylene Blue (IV) fda.govapsf.orgrxlist.com |
Patients should be closely monitored for the emergence of serotonin syndrome, which can manifest with a triad (B1167595) of symptoms: mental status changes (e.g., agitation, hallucinations, confusion), autonomic hyperactivity (e.g., tachycardia, fever, sweating), and neuromuscular abnormalities (e.g., tremor, rigidity, hyperreflexia). nih.govrxlist.comresearchgate.net If symptoms occur, this compound and any other serotonergic agents should be discontinued, and supportive treatment initiated. fda.govresearchgate.net
Impact on Antitumor Activity of Chemotherapeutic Agents
A crucial consideration for any supportive care medication used in oncology is its potential to interfere with the efficacy of anticancer treatments. Preclinical studies have addressed this for this compound. In murine tumor models, this compound did not inhibit the antitumor activity of five commonly used chemotherapeutic agents: cisplatin (B142131), cyclophosphamide (B585), cytarabine, doxorubicin, and mitomycin C. nih.govmedex.com.bd These findings suggest that this compound can be used for its antiemetic properties without compromising the therapeutic effect of these specific chemotherapy drugs. nih.govmedex.com.bd
Future Research Directions and Unanswered Questions
Elucidation of Residual Mechanisms of Antiemetic Efficacy
While the primary mechanism of palonosetron as a potent 5-HT3 receptor antagonist is well-established, its superior and prolonged efficacy compared to first-generation agents suggests additional mechanisms are at play. nih.gov this compound exhibits a binding affinity for the 5-HT3 receptor that is more than 30 times higher than that of older antagonists like ondansetron (B39145) or ramosetron (B134825), and it has a significantly longer plasma half-life of approximately 40 hours. nih.govnih.gov However, these pharmacokinetic properties alone may not fully account for its clinical advantages. nih.govresearchgate.net
Research suggests that this compound's unique molecular interactions with the 5-HT3 receptor are crucial. nih.gov Studies have indicated that this compound may trigger the internalization of the 5-HT3 receptor and inhibit the cross-talk between 5-HT3 and neurokinin-1 (NK1) receptors. researchgate.net This disruption of receptor function persists long after the drug is bound at the cell surface. nih.gov The unique structural characteristics of this compound may facilitate these allosteric effects and positive cooperativity, which differentiate it from the simple competitive binding of granisetron (B54018) or ondansetron. nih.govnih.gov Further investigation into these residual mechanisms, including receptor internalization and signaling pathway inhibition, is a key area for future research to fully comprehend its extended clinical benefits. researchgate.netnih.gov
Optimization of Dosing Schedules for Multi-Day Chemotherapy
Managing chemotherapy-induced nausea and vomiting (CINV) during multi-day chemotherapy regimens remains a significant clinical challenge due to the overlapping acute and delayed phases of emesis. nih.govnih.gov While practice guidelines exist, an optimal, standardized antiemetic regimen for the wide variety of multi-day protocols has not been definitively established. nih.gov
The extended half-life and sustained efficacy of this compound suggest its potential utility in these settings, possibly reducing the need for multiple daily doses of antiemetics. nih.govnih.gov Some guidelines suggest that a single intravenous dose of this compound at the beginning of a three-day chemotherapy regimen might be sufficient. nih.gov Clinical experience and studies have shown that this compound can be effective in multi-day settings. For instance, a single dose of this compound with dexamethasone (B1670325) has been used successfully before multiple doses of temozolomide (B1682018). nih.gov Other research has explored every-other-day dosing of this compound, which, when combined with aprepitant (B1667566), showed potential clinical benefit in patients undergoing induction chemotherapy for acute myeloid leukemia. nih.gov However, experience with repeat dosing within a single course of multi-day chemotherapy is still described as limited. drugs.com Further prospective, randomized trials are needed to define the most effective dosing schedules and frequencies for this compound across various multi-day chemotherapy regimens to optimize CINV prevention. nih.govjst.go.jp
Investigation of this compound's Effects beyond Emetic Control (e.g., Nutritional Status)
A retrospective study comparing this compound to first-generation 5-HT3 receptor antagonists in patients undergoing five-day cisplatin-based chemotherapy assessed caloric intake as a measure of nutritional status. nih.gov The study found that the caloric oral intake during the later phase (24-120 hours) was higher in the group receiving this compound. nih.gov Another study noted that when patients were switched from granisetron to this compound, 22.2% experienced an improvement in appetite and increased food intake during the delayed phase. nih.gov Maintaining nutritional status is crucial, and improvements in appetite on days 4 and 5 post-chemotherapy are considered vital for reducing the period of appetite loss. nih.gov These findings suggest that this compound may have a beneficial impact on appetite and nutritional maintenance, but more robust, prospective studies are required to quantify this effect and understand the underlying mechanisms.
Table 1: Effect of Switching to this compound on Appetite
| Patient Group | Outcome | Percentage of Patients with Improvement |
|---|
Real-World Evidence and Post-Marketing Surveillance Studies
While clinical trials provide essential data on a drug's efficacy and safety in a controlled environment, real-world evidence (RWE) and post-marketing surveillance (PMS) are critical for understanding a drug's effectiveness in broader, more diverse patient populations and routine clinical practice. bakertilly.comfrontiersin.org The Food and Drug Administration (FDA) utilizes RWE, derived from sources like electronic health records and claims data, to monitor product safety and make regulatory decisions. bakertilly.com
Development of Novel Antiemetic Combinations
The standard of care for preventing CINV, especially with highly or moderately emetogenic chemotherapy, involves combination therapy. nih.govnih.gov Research continues to focus on developing and optimizing novel antiemetic combinations that include this compound to enhance efficacy.
This compound is often combined with corticosteroids like dexamethasone and a neurokinin-1 (NK1) receptor antagonist such as aprepitant. nih.govnih.gov This triple-drug combination is considered a standard regimen for controlling CINV associated with HEC. e-crt.org Clinical data show high complete response rates with these combinations, suggesting a synergistic effect. nih.gov
More recently, a fixed-dose oral combination of the NK1 receptor antagonist netupitant (B1678218) and this compound (NEPA) has been developed and approved. medscape.comecancer.org Clinical trials demonstrated that this single-capsule combination was more effective than oral this compound alone in preventing CINV in both the acute and delayed phases. medscape.com Other agents are also being explored. The addition of olanzapine, an atypical antipsychotic with multi-receptor blocking activity, to a standard triplet antiemetic therapy (including this compound, dexamethasone, and an NK1 receptor antagonist) has shown a significant improvement in controlling nausea. researchgate.net Future research will continue to investigate new agents and combinations to further improve CINV control. nih.gov
Further Research into Specific Patient Populations (e.g., Glioma Patients)
While broad antiemetic guidelines are well-established, there is a need for more focused research in specific patient populations whose treatment regimens or underlying conditions present unique challenges for CINV management. nih.govresearchgate.net Patients with malignant gliomas are one such group. nih.gov Meta-analyses that form the basis of major antiemetic guidelines have often excluded patients with primary brain tumors. nih.govduke.edu
Treatment for high-grade gliomas frequently involves multi-day chemotherapy regimens, such as temozolomide or irinotecan (B1672180), which have unique CINV patterns. nih.govnih.gov Recent studies have begun to address this gap. A Phase II trial evaluated this compound in combination with dexamethasone for malignant glioma patients receiving irinotecan and bevacizumab, a regimen where standard ondansetron had previously shown low complete response rates. nih.govduke.edu The results suggested that the this compound-dexamethasone combination is effective in preventing CINV in this population and helps maintain quality of life. nih.govduke.edularvol.com Another prospective study found that a combination of this compound, aprepitant, and dexamethasone was effective for CINV in patients with high-grade glioma receiving concomitant temozolomide and radiotherapy. nih.gov Given the limited evidence, further research is warranted to establish optimal, evidence-based antiemetic strategies specifically for glioma patients and other under-studied populations. nih.govresearchgate.net
Exploration of Potential Allosteric Binding Sites
The unique clinical profile of this compound has prompted investigation into its molecular interactions at the 5-HT3 receptor, specifically exploring binding mechanisms beyond the primary (orthosteric) site. nih.govascopubs.org Early studies suggested that this compound engages in allosteric binding and exhibits positive cooperativity, in contrast to the strictly competitive antagonism of first-generation drugs like granisetron and ondansetron. nih.govascopubs.org An allosteric interaction, where a ligand binds to a secondary site to modulate the receptor's conformation and affinity for the primary ligand, could help explain this compound's enhanced and prolonged inhibitory effects. nih.govascopubs.org
Computational docking studies have proposed potential allosteric binding sites for this compound on the 5-HT3 receptor. nih.gov However, subsequent experimental studies involving site-directed mutagenesis of the proposed residues did not support the functional relevance of these specific allosteric sites, as mutations had little to no effect on this compound's inhibitory action. nih.gov These experiments confirmed that this compound's binding to the classic orthosteric site is essential for its function. nih.gov Despite this, the concept of allosteric modulation remains a point of interest. A high-resolution structure of this compound bound to an engineered protein mimicking the 5-HT3 receptor binding site revealed that it forms a tight wedge in the binding pocket, adopting a pose distinct from other antiemetics. acs.org The discrepancy between early functional data suggesting allosteric effects and later structural and mutational studies highlights the complexity of its receptor interaction. Further research is needed to definitively characterize any potential allosteric binding sites and resolve how these interactions contribute to this compound's unique pharmacological profile. nih.govnih.gov
Table 4: Compound Names Mentioned
| Compound Name |
|---|
| Aprepitant |
| Bevacizumab |
| Cyclophosphamide (B585) |
| Dexamethasone |
| Doxorubicin |
| Fentanyl |
| Fosaprepitant (B1673561) |
| Granisetron |
| Irinotecan |
| Netupitant |
| Olanzapine |
| Ondansetron |
| Oxaliplatin |
| This compound |
| Ramosetron |
| Serotonin (B10506) |
| Temozolomide |
Pharmacogenomic Influences on this compound Response
The individual variability in response to antiemetic therapies, including this compound, is not fully understood. While clinical factors play a role, there is a growing interest in the contribution of genetic variations—the field of pharmacogenomics—to explain these differences. nih.gov Future research is increasingly focused on identifying genetic markers that could predict a patient's response to this compound, paving the way for personalized antiemetic strategies. The key areas of investigation revolve around genes encoding drug-metabolizing enzymes, drug transporters, and the drug's therapeutic target, the serotonin 5-HT3 receptor.
Metabolizing Enzyme Polymorphisms: The Cytochrome P450 System
This compound is metabolized in the liver primarily by the cytochrome P450 enzyme system, with CYP2D6 being a major contributor, and CYP3A4 and CYP1A2 playing lesser roles. fda.gov The gene encoding the CYP2D6 enzyme is known to be highly polymorphic, leading to distinct phenotypes of drug metabolism among individuals, categorized as poor, intermediate, normal, or ultrarapid metabolizers. nih.gov For some 5-HT3 antagonists, such as ondansetron, the CYP2D6 metabolizer status has been shown to significantly impact drug clearance and efficacy, with ultrarapid metabolizers being at higher risk for treatment failure. nih.gov
However, for this compound, the clinical significance of these polymorphisms appears to be limited. Clinical pharmacokinetic studies have indicated that there are no significant differences in this compound's key parameters between poor and extensive metabolizers of CYP2D6 substrates. fda.gov This suggests that while CYP2D6 is involved in its breakdown, the extensive variability in this enzyme's activity does not translate into clinically meaningful differences in this compound exposure or response. This finding distinguishes this compound from other setrons and implies that CYP2D6 genotyping may not be a crucial tool for guiding its use. Unanswered questions remain regarding the cumulative effect of polymorphisms in the less-dominant enzymes like CYP3A4 and CYP1A2 and whether they become more relevant in specific patient populations or in the presence of drug-drug interactions.
Drug Transporter Gene Polymorphisms: The Role of ABCB1
The ATP-binding cassette subfamily B member 1 (ABCB1) gene encodes for P-glycoprotein (P-gp), an efflux transporter that actively pumps a wide range of drugs out of cells. nih.govmdpi.com This transporter is expressed in key tissues, including the gastrointestinal tract and the blood-brain barrier, and can influence drug absorption and distribution. mdpi.com Polymorphisms in the ABCB1 gene have been associated with variable responses to numerous medications, including some antiemetics. nih.govresearchgate.net For instance, certain ABCB1 haplotypes have been linked to a higher risk of nausea and vomiting in patients treated with ondansetron, presumably due to increased efflux and reduced drug availability at target sites. bohrium.comclinpgx.org
The influence of ABCB1 variants on this compound efficacy is a significant but currently unresolved question. Research in this area for this compound is sparse. While the theoretical basis for an association is strong, direct clinical evidence remains elusive. Future pharmacogenomic studies are needed to investigate whether common ABCB1 single nucleotide polymorphisms (SNPs), such as C3435T, G2677T/A, and C1236T, impact the therapeutic efficacy of this compound in preventing chemotherapy-induced nausea and vomiting (CINV).
Drug Receptor Polymorphisms: The 5-HT3 Receptor Genes
Perhaps the most promising area for future research lies in the genetics of the target receptor itself. This compound exerts its effects by binding with high affinity to the 5-HT3 receptor. These receptors are complex ion channels composed of five subunits, which can be encoded by several different genes (HTR3A, HTR3B, HTR3C, HTR3D, HTR3E). nih.gov Genetic variations in these HTR3 genes can alter the structure, function, and expression of the receptor, thereby potentially influencing this compound's binding affinity and the downstream signaling that inhibits emesis.
Recent studies have begun to uncover significant associations between HTR3 polymorphisms and CINV. nih.govnih.gov For example, specific variants in the HTR3B and HTR3C genes have been identified as potential predictive factors for the risk of developing CINV. nih.govnih.gov One study found that the HTR3B rs7943062 GG genotype and the HTR3C rs6766410 non-CC genotype were independent protective factors for delayed CINV in a specific patient population. nih.gov These findings strongly suggest that an individual's HTR3 genetic profile could be a critical determinant of their response to 5-HT3 receptor antagonists. A major unanswered question is how these specific polymorphisms directly affect the interaction with this compound, given its unique binding properties and prolonged duration of action compared to other setrons. Future research should aim to validate these findings in larger, diverse patient cohorts and functionally characterize how these genetic variants alter receptor pharmacology with respect to this compound.
常见问题
Basic Research Questions
Q. What are the key methodological considerations when designing randomized controlled trials (RCTs) to compare palonosetron with first-generation 5-HT3 receptor antagonists (RAs) in chemotherapy-induced nausea and vomiting (CINV)?
- Answer : RCTs should prioritize double-blinding, patient stratification by chemotherapy emetogenicity (MEC/HEC), and standardized outcome measures (e.g., complete response rates for acute/delayed phases). Pooled analyses of phase III trials highlight the importance of consistent corticosteroid co-administration protocols and adverse event (AE) reporting . For example, Botrel et al. utilized patient-level data from five trials to control for covariates like age and sex, ensuring statistical robustness .
Q. How can researchers resolve contradictions between meta-analyses evaluating this compound’s efficacy across heterogeneous study designs?
- Answer : Use sensitivity analyses to isolate variables such as dosing regimens (e.g., 0.25 mg vs. 0.75 mg) or patient subgroups. Evidence from pooled phase III trials demonstrates that restricting analyses to FDA-approved trial data reduces heterogeneity but may introduce selection bias; thus, combining patient-level and literature-based data is critical . For instance, Likun et al. reconciled discrepancies by weighting studies by sample size and emetogenicity .
Q. What pharmacokinetic (PK) methodologies are recommended to characterize this compound’s plasma concentration-time profile in preclinical models?
- Answer : Non-compartmental analysis (NCA) using software like Phoenix WinNonlin is standard for calculating parameters (e.g., AUC, Cmax, t½). In canine studies, plasma samples quantified via LC-MS/MS with a lower limit of detection (LLOD) of 0.02 ng/mL ensured precision, while sparse sampling protocols balanced ethical and practical constraints .
Advanced Research Questions
Q. What experimental models are suitable for investigating this compound’s inhibition of substance P (SP)-mediated pathways, beyond 5-HT3 receptor antagonism?
- Answer : In vitro assays using dorsal root ganglion neurons or SP-induced bronchoconstriction models can isolate SP-specific effects. Comparative studies with ondansetron/granisetron require dose adjustments based on clinical equivalence ratios (e.g., 300 µg/kg this compound vs. 38 mg/kg ondansetron in rodent models) . This approach revealed this compound’s unique dual mechanism in preclinical CINV studies .
Q. How can adaptive trial designs optimize the evaluation of this compound in non-CINV applications, such as opioid withdrawal management?
- Answer : Crossover designs with placebo controls and objective withdrawal scales (e.g., Clinical Opiate Withdrawal Scale) are effective. A pilot study combined this compound with hydroxyzine, using naloxone-precipitated withdrawal paradigms to assess synergies. Blinding and washout periods minimized confounding .
Q. What computational strategies address this compound’s variable efficacy in delayed-phase CINV across patient subgroups?
- Answer : Machine learning algorithms (e.g., random forests) can identify predictors like genetic polymorphisms in 5-HT3/SP receptors. Retrospective analyses of phase III data (n=3,592 patients) suggest CYP2D6 metabolizer status and tumor type as modifiers of delayed-phase outcomes .
Q. How do translational pharmacokinetic/pharmacodynamic (PK/PD) models inform this compound dosing in special populations (e.g., renal impairment)?
- Answer : Population PK modeling using nonlinear mixed-effects approaches (e.g., NONMEM) integrates covariates like creatinine clearance. Studies show this compound’s minimal renal excretion (<1%) supports standard dosing in renal impairment, but hepatic dysfunction may require PK monitoring .
Methodological Guidance
- For meta-analyses : Prioritize studies with patient-level data to reduce publication bias. The pooled analysis by Schwartzberg et al. (n=3,463) used harmonized endpoints (e.g., complete response = no emesis/no rescue medication) .
- For preclinical PK studies : Validate assays with spike-and-recovery experiments to ensure accuracy near the LLOD .
- For novel applications : Pilot studies should include mechanistic endpoints (e.g., SP receptor density in biopsies) to justify larger trials .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
